molecular formula C42H68O13 B14799688 2-[3,5-dihydroxy-2-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

2-[3,5-dihydroxy-2-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B14799688
M. Wt: 781.0 g/mol
InChI Key: VDICFISFVFOIRL-UTSUPYJJSA-N
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Description

The compound “2-[3,5-dihydroxy-2-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[155201,1804,1705,1408,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule with multiple hydroxyl groups and a hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the hexacyclic core and the subsequent addition of hydroxyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the hexacyclic structure through cyclization of linear precursors.

    Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block for the synthesis of other complex organic molecules.

    Catalysis: Potential use as a catalyst in various organic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its complex structure.

    Biomolecular Interactions: Investigated for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Potential use in treating diseases due to its bioactive properties.

Industry

    Material Science: Used in the development of new materials with unique properties.

    Chemical Engineering: Employed in various chemical processes and manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and hexacyclic structure enable it to form hydrogen bonds and other interactions with these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3,5-dihydroxy-2-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
  • This compound

Uniqueness

This compound is unique due to its specific hexacyclic structure and the presence of multiple hydroxyl groups. These features confer distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C42H68O13

Molecular Weight

781.0 g/mol

IUPAC Name

2-[3,5-dihydroxy-2-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H68O13/c1-21-28(46)30(48)31(49)34(52-21)55-33-29(47)22(18-43)53-35(32(33)50)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38-,39?,40?,41?,42?/m0/s1

InChI Key

VDICFISFVFOIRL-UTSUPYJJSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C([C@]3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O

Origin of Product

United States

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